3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimido[2,1-f]purine-2,4(1H,3H)-dione moiety, which is a type of heterocyclic compound. This moiety is substituted with a 4-bromobenzyl group and a 4-methoxyphenyl group. The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromobenzyl and methoxyphenyl groups could potentially influence the compound’s overall shape and electronic distribution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The bromobenzyl group, for example, could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could potentially increase the compound’s density and boiling point .Scientific Research Applications
Bromophenol Compounds from Marine Algae
Bromophenol derivatives, including compounds structurally related to 3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, have been isolated from marine algae such as Rhodomela confervoides. These compounds, including various bromophenol C-N coupled nucleoside base derivatives and brominated tetrahydroisoquinolines, exhibit a wide range of biological activities. Their structures have been elucidated through advanced spectroscopic methods, highlighting the diverse chemical ecology of marine organisms and their potential for novel bioactive compound discovery (Ma et al., 2007).
Synthetic Applications and Heterocyclic Compound Synthesis
The synthetic versatility of bromobenzyl derivatives enables the formation of various heterocyclic compounds. For instance, N-(2-bromobenzyl)-derivatives of enaminones have been utilized in photochemical cyclization reactions to yield heterocyclic compounds with potential applications in medicinal chemistry and materials science. Such methodologies demonstrate the utility of bromobenzyl compounds in constructing complex molecular architectures (Iida et al., 1978).
Antioxidant and Radical Scavenging Activity
Novel nitrogen-containing bromophenols isolated from marine red algae like Rhodomela confervoides have shown significant antioxidant properties. These compounds, characterized by their unique bromination patterns and structural features, exhibit potent scavenging activity against radicals like DPPH and ABTS. Such findings underscore the potential of bromophenol derivatives in developing natural antioxidant agents for food and pharmaceutical applications (Li et al., 2012).
Antimicrobial Activity
Bromophenol derivatives from marine sources such as the red alga Rhodomela confervoides have also been identified with notable antibacterial properties. Compounds isolated from such algae, characterized by their bromination patterns and hydroxylation positions, have shown effectiveness against various bacterial strains, highlighting their potential as natural antimicrobial agents (Xu et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O3/c1-26-20-19(21(30)29(23(26)31)14-15-4-6-16(24)7-5-15)28-13-3-12-27(22(28)25-20)17-8-10-18(32-2)11-9-17/h4-11H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNYQXPSRRUKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4CCCN(C4=N2)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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